molecular formula C18H15F3N4O2S B2652449 N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}quinoline-8-sulfonamide CAS No. 2415472-78-3

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}quinoline-8-sulfonamide

Cat. No.: B2652449
CAS No.: 2415472-78-3
M. Wt: 408.4
InChI Key: IVBXJINWMQEGRV-UHFFFAOYSA-N
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Description

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}quinoline-8-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline-8-sulfonamide moiety linked to an azetidine ring, which is further substituted with a 4-(trifluoromethyl)pyridin-2-yl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-(trifluoromethyl)pyridine derivative through trifluoromethylation of 4-iodopyridine . This intermediate is then reacted with azetidine-3-ylamine under suitable conditions to form the azetidine derivative. The final step involves the sulfonation of quinoline-8-amine to introduce the sulfonamide group, followed by coupling with the azetidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}quinoline-8-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}quinoline-8-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2S/c19-18(20,21)13-6-8-22-16(9-13)25-10-14(11-25)24-28(26,27)15-5-1-3-12-4-2-7-23-17(12)15/h1-9,14,24H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBXJINWMQEGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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